Diallyl adipate
Description
Significance and Context of DAA in Contemporary Chemical Science
In contemporary chemical science, Diallyl adipate (B1204190) holds considerable significance, particularly within polymer chemistry and materials science. ontosight.ai Its molecular structure, featuring two allyl groups, enables it to serve as a crucial monomer in the synthesis of polymers and copolymers. ontosight.ai The presence of these allyl groups facilitates crosslinking, a process that substantially enhances the mechanical properties of the resulting materials. This characteristic is exploited in the production of high-performance polymers utilized in applications such as coatings, adhesives, and composite materials.
Beyond bulk polymer synthesis, DAA is also employed in materials science for creating modified wax micropowders, which are then incorporated into coatings and inks. These modified materials exhibit improved performance attributes, including enhanced adhesion, durability, and resistance to environmental factors. Furthermore, academic research has explored DAA's potential in biological contexts, noting its antioxidant activity, cytotoxicity against certain cancer cell lines, and antimicrobial properties. The compound's versatility also extends to its role as a plasticizer and a chemical intermediate in various industrial processes, though scholarly investigations primarily focus on its fundamental chemical behavior and material science applications. solubilityofthings.com
Historical Perspective on DAA Research and Development
The specific historical trajectory of Diallyl adipate's research and development is primarily understood within the broader context of diallyl esters and their applications in polymer science. While detailed historical accounts focusing solely on DAA's initial discovery or early research phases are not extensively documented, the general exploration of diallyl compounds for their unique polymerization and crosslinking capabilities has been a continuous area of investigation in polymer chemistry. The inherent reactivity of allyl groups has driven research into various diallyl esters, including DAA, as monomers capable of forming robust polymer networks.
Scope and Objectives of DAA Scholarly Investigations
Scholarly investigations into this compound are multifaceted, primarily aiming to leverage its chemical properties for advanced material development and fundamental chemical understanding. A central objective is its utility in polymer synthesis, specifically its capacity to undergo polymerization and crosslinking reactions to form intricate polymer networks. ontosight.ai Research seeks to enhance the mechanical and thermal properties of materials by incorporating DAA. ontosight.ai
Studies also extensively explore the physicochemical properties of DAA, such as its solubility and reactivity, which are critical for optimizing polymerization kinetics and reaction efficiency. solubilityofthings.com The compound's potential in developing biodegradable materials is another area of ongoing research, focusing on its biocompatibility. solubilityofthings.com Moreover, DAA serves as a chemical intermediate in the synthesis of other compounds, broadening its scope in organic synthesis research. ontosight.ai
Overview of Key Research Areas for DAA
Academic research on this compound spans several key areas, driven by its unique chemical structure and reactivity.
Polymer Chemistry
In polymer chemistry, DAA is widely studied as a monomer for the synthesis of various polymers and copolymers. ontosight.ai Its allyl groups are instrumental in facilitating crosslinking, which leads to materials with enhanced mechanical properties. This property is particularly valuable for developing high-performance polymers used in coatings, adhesives, and composite materials. Research has demonstrated DAA's ability to undergo radical cyclopolymerization, forming crosslinked networks, and has compared its cyclization constant and activation energy with other diallyl esters. Studies also focus on synthesizing novel crosslinked polymers with superior mechanical properties, thermal stability, and flexibility through DAA incorporation.
Materials Science
Within materials science, DAA is utilized in the creation of modified wax micropowders, which are then applied in coatings and inks. These modifications lead to improved material performance characteristics, including enhanced adhesion, increased durability, and greater resistance to environmental factors. DAA's capacity for polymerization reactions makes it a valuable component in the development of innovative material solutions, contributing to new materials with improved mechanical and thermal properties. ontosight.ai
Chemical Reactions Analysis
The chemical reactivity of DAA is a significant area of investigation. It is known to undergo several types of reactions:
Oxidation: DAA can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert DAA to its corresponding alcohols.
Substitution: The allyl groups within DAA can participate in substitution reactions with various nucleophiles. These reactions are primarily driven by the allyl and ester functional groups, which enable free-radical crosslinking and various chemical modifications, respectively.
Biomedical Research (Academic Context)
In academic biomedical research, DAA has garnered attention for its potential properties. Studies indicate that DAA exhibits significant antioxidant properties, which are crucial for neutralizing free radicals in biological systems. Furthermore, research has explored DAA's cytotoxicity, demonstrating its ability to induce apoptosis in certain cancer cell lines. It has also shown antimicrobial properties against specific bacterial strains in research settings.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound relevant to academic research. This table is intended to be interactive, allowing for detailed exploration of each property.
| Property | Value | Citation |
| Chemical Formula | C₁₂H₁₈O₄ | ontosight.ailabproinc.com |
| CAS Number | 2998-04-1 | labproinc.comthegoodscentscompany.com |
| IUPAC Name | bis(prop-2-en-1-yl) hexanedioate | amerigoscientific.com |
| Molecular Weight | 226.27 g/mol (or 226.28 g/mol ) | solubilityofthings.comlabproinc.com |
| Appearance | Colorless liquid | solubilityofthings.comlabproinc.com |
| Boiling Point | 140°C at 0.53 kPa (or 149°C/9 mmHg) | tcichemicals.com |
| Density | 1.02 kg/L at 20°C (or 1.0040 g/cm³) | solubilityofthings.comlabproinc.com |
| Solubility | Insoluble in water; soluble in oxygenated solvents (e.g., acetone, ether), non-polar and slightly polar solvents | solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-4H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPODCVUTIPDRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062763 | |
| Record name | Diallyl adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-04-1 | |
| Record name | 1,6-Di-2-propen-1-yl hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-di-2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIALLYL ADIPATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyl adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Reaction Mechanisms for Diallyl Adipate
Established Synthetic Methodologies for DAA Esterification
The primary route for DAA synthesis is esterification, driven by either acid catalysis or enzymatic catalysis.
Acid-catalyzed esterification is a conventional and widely employed method for synthesizing DAA. This approach leverages the acidic environment to facilitate the reaction between the carboxyl groups of adipic acid and the hydroxyl groups of allyl alcohol .
Commonly used acid catalysts for DAA synthesis include strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (p-TsOH) operachem.comajgreenchem.comresearchgate.net. These catalysts function by protonating the carbonyl oxygen of adipic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by allyl alcohol patsnap.com. Sulfuric acid acts as both a catalyst, accelerating the reaction rate by lowering activation energy, and a dehydrating agent, removing water and shifting the equilibrium towards product formation scienceready.com.au. p-Toluenesulfonic acid is also a strong organic acid, comparable in strength to sulfuric acid, and is often preferred in organic synthesis due to its solid nature, which allows for convenient weighing and storage, and its non-oxidizing properties atamanchemicals.comontosight.ai.
Typical catalyst loading for acid-catalyzed esterification is in the range of 1–2 weight percent (wt%) relative to adipic acid, which balances the reaction rate against potential side reactions . Optimization studies for similar adipate (B1204190) esters have shown that catalyst concentration, along with temperature and substrate ratio, significantly influences the yield semanticscholar.org.
The acid-catalyzed synthesis of diallyl adipate is typically conducted under reflux conditions, with temperatures ranging from 100–120°C, and in some cases, up to 185°C, depending on the specific system patsnap.comscienceready.com.aumdpi.com. Heat is essential to overcome the activation energy barrier and increase the reaction rate scienceready.com.au.
A crucial aspect of this reversible esterification reaction is the continuous removal of water, which is a byproduct operachem.compatsnap.com. This removal shifts the chemical equilibrium towards the formation of the ester, maximizing conversion and yield patsnap.comscienceready.com.au. Common methods for water removal include:
Dean-Stark apparatus: This setup is frequently used in laboratory settings to perform azeotropic distillation, typically with an azeotroping agent like toluene, to separate water from the reaction mixture operachem.comgoogle.com.
Fractional distillation columns: For industrial-scale production, large-scale reactors utilize fractional distillation columns for simultaneous water removal and recycling of unreacted allyl alcohol .
To further enhance yields, a stoichiometric excess of allyl alcohol is often employed operachem.compatsnap.com. This compensates for its lower boiling point (96–98°C) compared to adipic acid (337°C), preventing premature reaction termination and driving the reaction towards completion . Reaction times can vary, with laboratory procedures often taking 4–6 hours for over 95% conversion . Continuous-flow systems have demonstrated high yields, achieving 98% yield at 110°C with residence times under 30 minutes .
Table 1: Typical Conditions and Outcomes for Acid-Catalyzed this compound Synthesis
| Parameter | Optimal Value/Range | Impact/Outcome | Source |
| Molar Ratio (Adipic Acid:Allyl Alcohol) | 1:2.2 (excess allyl alcohol) | Maximizes conversion, prevents premature termination | |
| Catalyst Loading | 1–2 wt% (relative to adipic acid) | Balances reaction rate vs. side reactions | |
| Reaction Temperature | 100–120°C (reflux) | Drives reaction, meets activation energy | scienceready.com.au |
| Water Removal Method | Dean-Stark apparatus, Fractional distillation | Shifts equilibrium towards ester formation | operachem.com |
| Reaction Time | 4–6 hours (batch), <30 minutes (continuous) | Ensures >95% conversion (batch), high yield (continuous) | |
| Typical Yield | >95% (batch), 98% (continuous) | Achieved under optimized conditions |
Enzymatic catalysis offers a sustainable and environmentally friendly alternative to traditional acid-catalyzed methods for ester synthesis, including this compound .
Lipases are the most commonly utilized enzymes for esterification reactions due to their ability to catalyze the formation of esters from carboxylic acids and alcohols nih.gov. Specifically, immobilized Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435, has shown exceptional activity in non-aqueous media for the synthesis of adipate esters semanticscholar.orgnih.govresearchgate.netresearchgate.net.
Enzymatic synthesis typically operates under milder conditions compared to acid catalysis, which helps maintain enzyme stability . Optimal temperatures for lipase-catalyzed esterification of adipic acid with various alcohols often range from 50–60°C semanticscholar.orgnih.gov. The substrate ratio also plays a critical role, with studies indicating optimal adipic acid to allyl alcohol ratios, such as 1:3, to maximize yield . High conversion yields, often exceeding 90% and sometimes reaching almost 100%, have been reported for lipase-catalyzed adipate ester synthesis semanticscholar.orgnih.govresearchgate.net.
A significant advantage of enzymatic catalysis, particularly with immobilized lipases, is the feasibility of conducting reactions in solvent-free systems (SFS), also known as "bulk" synthesis nih.govchemrxiv.org. This approach eliminates the need for organic solvents, thereby reducing environmental impact, simplifying downstream purification processes, and lowering production costs nih.govchemrxiv.org.
While solvent-free enzymatic synthesis is highly efficient, a potential limitation can be the high viscosity and infusibility of certain synthesized polyesters, which might impede reactant movement and hinder reaction progress chemrxiv.org. However, for the synthesis of adipate esters like DAA, solvent-free systems have proven to be efficient, offering higher volumetric productivity compared to solvent-based systems nih.govresearchgate.net. Optimization of parameters such as enzyme loading (e.g., 2.5% w/w), reaction time (e.g., 438 minutes), and agitation speed (e.g., 500 rpm) can lead to high conversion yields in solvent-free enzymatic synthesis nih.govresearchgate.net.
Table 2: Typical Conditions and Outcomes for Enzymatic this compound Synthesis
| Parameter | Optimal Value/Range | Impact/Outcome | Source |
| Enzyme | Candida antarctica lipase B (CALB) | Exceptional activity in non-aqueous media | semanticscholar.orgnih.govresearchgate.netresearchgate.net |
| Temperature | 50–60°C | Maintains enzyme stability, promotes reaction | semanticscholar.orgnih.gov |
| Substrate Ratio (Adipic Acid:Allyl Alcohol) | 1:3 | Maximizes yield | |
| Enzyme Loading | 2.5% w/w | Achieves high conversion yields | nih.govresearchgate.net |
| Reaction Time | 438 minutes | Supports high conversion yields | nih.govresearchgate.net |
| Agitation Speed | 500 rpm | Promotes efficient mixing and reaction progress | nih.govresearchgate.net |
| System Type | Solvent-free system (SFS) | Environmentally friendly, higher volumetric productivity | nih.govresearchgate.netchemrxiv.org |
| Typical Yield | >90% to almost 100% | Achieved under optimized conditions in SFS | semanticscholar.orgnih.govresearchgate.net |
Lipase-Catalyzed Esterification
Alternative Synthetic Approaches to DAA (e.g., Transesterification)
The primary method for DAA synthesis involves the esterification of adipic acid with allyl alcohol, often facilitated by acid catalysis. This process relies on a nucleophilic acyl substitution mechanism, where the hydroxyl group of allyl alcohol attacks the carbonyl carbon of adipic acid.
Alternative synthetic approaches to DAA include transesterification, although the direct esterification of adipic acid with allyl alcohol is the more common route. For dialkyl adipates in general, alternative and more efficient synthesis methods have been explored, particularly in the context of replacing phthalate (B1215562) plasticizers. One such method involves the esterification of adipic acid with various alcohols using acidic ionic liquids as both catalysts and solvents. This approach can achieve high yields (up to 99%) and selectivities (>99%) under mild reaction conditions (70–80 °C) with a 4:1 molar ratio of alcohol to acid and 15 mol% of the catalyst. The formation of a two-phase liquid-liquid system, due to the immiscibility of the esters with the ionic liquid, acts as a driving force, shifting the equilibrium towards product formation. This method is considered sustainable and promising for industrial applications due to its simplicity, high yield, and purity. mdpi.comresearchgate.netsemanticscholar.orgnih.gov
Another alternative approach to adipate ester synthesis involves a two-step process where adipic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form adipoyl chloride, which then reacts with the respective alcohol.
Industrial Production Methods and Scale-Up Considerations
Industrial production of DAA primarily relies on esterification-based synthesis routes. These protocols often aim to be solvent-free to reduce costs and environmental impact. Large-scale reactors commonly incorporate fractional distillation columns to simultaneously remove water, a byproduct of esterification, and recycle unreacted allyl alcohol.
A patented two-step approach is also utilized to enhance purity for high-performance polymer applications. The first step involves the formation of adipoyl chloride from adipic acid and thionyl chloride, followed by the reaction of adipoyl chloride with allyl alcohol.
Optimization of Yield and Purity in Large-Scale DAA Production
Optimization of yield and purity in large-scale DAA production focuses on reaction conditions and purification techniques. A 2016 study demonstrated that continuous-flow systems could achieve a 98% yield at 110°C with residence times under 30 minutes.
Industrial purification techniques for crude DAA typically involve multistage processes to achieve high purity. Vacuum distillation is a common method, where conditions such as 0.5 kPa and 120–130°C can boost purity from 92% to 99%. Molecular sieve drying, using 3Å sieves, is employed to reduce water content to below 50 ppm for polymer-grade applications.
Process Engineering Aspects in DAA Manufacturing
Process engineering in DAA manufacturing involves careful consideration of reactor design and operational parameters to maximize efficiency and product quality. Computational Fluid Dynamics (CFD) models are utilized to optimize industrial reactor designs by simulating factors such as temperature gradients, byproduct accumulation, and catalyst distribution.
In the context of polymerization involving DAA, tubular reactors have been explored for continuous production processes. For instance, photoinitiated miniemulsion polymerization in a continuous tubular reactor has achieved almost complete conversion of monomers, including DAA, in short residence times (less than 5 minutes) using low photoinitiator concentrations and modest light irradiance. researchgate.netrsc.org
Advanced Synthetic Methodologies and Emerging Research Directions
Green Chemistry Approaches in DAA Synthesis
Green chemistry principles are increasingly being applied to DAA synthesis to develop more sustainable and environmentally friendly production methods. Enzymatic catalysis, particularly lipase-catalyzed esterification, is an active area of research as a sustainable alternative to traditional acid catalysis. For example, Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) has shown promise in this regard.
The broader field of adipic acid production, a key precursor for DAA, is also seeing significant efforts in green chemistry. Biotechnological methods, including the conversion of biomass-derived mucic acid to adipates using heterogeneous bifunctional catalysts (e.g., Ir-ReOx/C), represent petroleum-free routes to sustainable manufacturing. These methods can achieve good yields (e.g., 63% for adipates) without the need for harsh additives or high-pressure hydrogen, and the catalysts can be reused and regenerated. science.govrsc.orgnih.gov
Novel Catalytic Systems for Enhanced DAA Production
Research into novel catalytic systems aims to enhance the efficiency and selectivity of DAA production. While specific novel catalysts solely for DAA production are an ongoing area of research, advancements in catalysis for related adipate esters and general esterification reactions are relevant.
For instance, in the synthesis of dialkyl adipates, acidic ionic liquids have demonstrated high catalytic efficiency, enabling high yields and selectivities under mild conditions. These catalysts can be recycled multiple times without significant loss of activity, contributing to more sustainable processes. mdpi.comresearchgate.netsemanticscholar.orgnih.gov
Furthermore, the development of bifunctional catalysts, such as Ir-ReOx/C, for the one-step conversion of biomass-derived feedstocks to adipates, showcases an emerging direction in catalysis that could indirectly benefit DAA synthesis by providing greener and more efficient access to its key precursor. rsc.orgnih.gov
Polymerization Science of Diallyl Adipate
DAA as a Monomer in Polymer Synthesis
Diallyl adipate (B1204190) (DAA) serves as a crucial monomer in the synthesis of various polymers and copolymers. nih.govthegoodscentscompany.com The presence of its characteristic allyl groups facilitates crosslinking, a process that significantly enhances the mechanical properties of the resulting polymeric materials. nih.gov This inherent reactivity makes DAA particularly useful in the production of high-performance polymers, finding applications in diverse fields such as coatings, adhesives, and composite materials. nih.gov Furthermore, DAA is utilized in thiol-ene reactions, a type of step-growth polymerization, for the synthesis of latexes with tailored mechanical properties. nih.gov
Radical Polymerization of DAA
DAA's polymerization behavior is largely governed by radical mechanisms. The allyl groups within the DAA molecule are central to initiating the free-radical polymerization process, which ultimately leads to the formation of intricate polymer networks. nih.gov A notable aspect of DAA polymerization is its propensity for cyclopolymerization. nih.gov
Diallyl adipate undergoes radical cyclopolymerization, a process where a single polymer chain incorporates cyclic structures formed by intramolecular reaction of the two allyl groups. nih.gov The mechanism of cyclopolymerization in diallyl monomers generally involves both successive intramolecular cyclization and discrete intramolecular cyclization. nih.gov In successive intramolecular cyclization, a non-cyclized free radical adds to both double bonds within the same monomer unit, leading to the formation of a ring structure. nih.gov Studies on analogous diallyl compounds, such as diallyl phthalate (B1215562), indicate that the tendency for cyclization becomes more pronounced with increasing temperature. fishersci.ca
A kinetic study comparing DAA with other diallyl esters of aliphatic dicarboxylic acids provides insight into their cyclization behavior. The cyclization constant (Kc) and activation energy (Ea) for these compounds highlight differences in their polymerization pathways. nih.gov
Table 1: Cyclization Constants and Activation Energies of Diallyl Esters at 60°C nih.gov
| Compound | Cyclization Constant (Kc) | Activation Energy (kcal/mol) |
| Diallyl oxalate (B1200264) (DAO) | 3.6 | 21.1 |
| Diallyl malonate (DAM) | 3.2 | 24.2 |
| This compound (DAA) | 2.5 | 22.0 |
Kinetic investigations are crucial for understanding the polymerization process of DAA. For instance, a mathematical model has been developed to describe the kinetics of thermally initiated thiol-ene polymerization involving DAA as a diene and 2,2'-(ethylenedioxy)diethanol (EDDT) as a dithiol. uni.lu This model accounts for key mechanisms such as addition (propagation) and chain transfer reactions, as well as side reactions involving initiator radicals and combination termination reactions. uni.lu
Raman spectroscopy is a valuable tool for kinetic studies, enabling the simultaneous quantification of thiol and ene conversions during the thiol-ene polymerization of DAA and EDDT. researchgate.net This technique has revealed that polymerization rates in miniemulsion can be significantly higher, up to 35-fold, compared to polymerization in bulk. researchgate.net
The concentration of the initiator plays a critical role in controlling the kinetics of DAA polymerization. For instance, in the thiol-ene polymerization of DAA and EDDT, a kinetic model successfully predicts the impact of initiator concentration on the reaction kinetics. uni.lu While direct quantitative data for DAA homopolymerization is less specified, studies on other diallyl monomers, such as methyl alkyl diallyl ammonium (B1175870) chloride, demonstrate a clear relationship: the polymerization rate increases with increasing initiator concentration within a certain range (e.g., 0.01 mol/L to 0.03 mol/L). nih.gov This relationship often exhibits a good linear correlation when plotting the logarithm of the polymerization rate against the logarithm of the initiator concentration. nih.gov
Temperature is a crucial parameter that influences both the rate of DAA polymerization and its cyclization behavior. Higher temperatures generally accelerate the polymerization reaction due to increased kinetic energy, leading to shorter reaction times and potentially higher yields. dntb.gov.ua However, excessively high temperatures can also promote undesirable side reactions or thermal degradation of the polymer. dntb.gov.ua Conversely, lower temperatures can slow down the polymerization process, offering better control over the resulting polymer's molecular weight and structure. dntb.gov.ua
Observations from the polymerization of diallyl phthalate, a related diallyl compound, show that the tendency for cyclization becomes more pronounced as the temperature increases (in the range of 80–150°C). fishersci.ca The degree of polymerization for diallyl phthalate was found to increase slightly up to 100°C and then decrease at higher temperatures. fishersci.ca This behavior is attributed to the enhanced reinitiation ability of allylic radicals and the increased reactivity of cyclized radicals at elevated temperatures. fishersci.ca For bulk polymerization of diallyl phthalate with benzoyl peroxide initiator, the conversion before gelation increased from 25% at 80°C to 45% at 220°C, while the residual unsaturation of the prepolymers remained largely unaffected by temperature. researchgate.net
Influence of Initiator Concentration on DAA Polymerization Kinetics
Copolymerization of DAA with Other Monomers
DAA readily participates in copolymerization reactions, forming copolymers with various other monomers. nih.govthegoodscentscompany.com A prominent example is its copolymerization in thiol-ene systems, where DAA acts as a diene monomer. It has been successfully copolymerized with 2,2'-(ethylenedioxy)diethanol (EDDT), a dithiol, in both bulk and miniemulsion systems. uni.luresearchgate.netnih.govdss.go.th These reactions, often initiated by UV light, are characterized by their rapid kinetics, with full monomer consumption reported in as little as 2 seconds in miniemulsion microreactors. nih.gov The confinement offered by miniemulsion droplets significantly enhances polymerization rates, with observed rates up to 35-fold higher than in bulk polymerization for DAA/EDDT systems. researchgate.net This confinement also allows for the production of high molecular weight polymers even with non-stoichiometric monomer ratios, where bulk polymerizations would typically yield very low degrees of polymerization. researchgate.net
Thiol-Ene Photopolymerization with DAA
Thiol-ene photopolymerization is a highly efficient and environmentally friendly "click" chemistry approach for synthesizing polymers, where this compound serves as a key diene monomer. fishersci.cafishersci.at This UV-initiated step-growth radical polymerization typically involves DAA reacting with dithiols such as 2,2-(ethylenedioxy)diethanethiol (EDDT) or ethylene (B1197577) glycol dithiol (EGDT). fishersci.cafishersci.atfishersci.com The process is remarkably fast, often achieving full monomer consumption within seconds under ambient conditions and without the need for solvents. fishersci.caalfa-chemistry.com The resulting polymers are linear poly(thioether ester) particles, which, upon water evaporation, can form clear, semicrystalline elastomeric films exhibiting properties like chemical resistance and high crystallinity (up to 55%). alfa-chemistry.com Particle sizes of approximately 130-150 nm have been observed in these systems. nih.govfishersci.caalfa-chemistry.com
The kinetics of thiol-ene photopolymerizations involving DAA proceed via a sequential radical propagation and chain transfer mechanism. uni.lu Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is commonly employed to monitor the conversion of ene functional groups in situ. fishersci.comscribd.com Studies have shown that the chain transfer step is often the rate-limiting step in this sequential reaction series. Mathematical models have been developed to predict the kinetic behavior and molar masses, taking into account primary addition and chain transfer reactions, as well as side reactions involving initiator radicals and combination termination reactions. scribd.com Under mild irradiation conditions (e.g., 5 mW/cm² at 365 nm), rapid reaction rates are observed, with over 90% conversion achievable within 3-5 seconds. uni.lu The ratio of thiyl radical propagation to the chain transfer kinetic parameter significantly influences the gelation time in these systems. uni.lu
Miniemulsion polymerization offers a distinct advantage for thiol-ene reactions, serving as a powerful method to produce high sulfur-content polymers with controlled colloidal properties and architecture. fishersci.at In this process, monomer droplets, typically formed by high-efficiency homogenization devices like sonicators and stabilized by co-stabilizers and surfactants, act as nanoreactors. fishersci.atnih.gov This nanoconfinement effect is crucial, as it increases the reaction rates of thiol-ene photopolymerization and facilitates the formation of high molecular weight polymers. fishersci.caalfa-chemistry.comchem960.com Droplet nucleation is a predominant mechanism, especially when droplet diameters are sufficiently small (around 100 nm). nih.govwikipedia.org For instance, linear poly(thioether ester) chains synthesized from DAA and ethylene glycol dithiol (EGDT) in miniemulsion have achieved molar masses ranging from 35 to 57.5 kDa with a dispersity (Đ) of 2.5. fishersci.atnih.gov The ability to synthesize "prepolymers" with high solid content (up to 50%) in aqueous dispersions highlights the practical utility of this approach. nih.gov
Table 1: Molecular Weight Characteristics of Thiol-Ene Polymers from DAA in Miniemulsion
| Monomer System | Molar Mass (kDa) | Dispersity (Đ) |
| DAA + EGDT | 35 - 57.5 | 2.5 |
Kinetic Analysis of Thiol-Ene Reactions with DAA
Copolymerization with Vinyl Monomers
This compound is recognized as a copolymerizable monomer, particularly with vinyl acetate (B1210297). sigmaaldrich.com It can be incorporated into polymer formulations to modify properties or act as a crosslinking agent. Polyallyl compounds, including DAA, are employed as regulators to control the degree of polymerization in vinyl chloride emulsion polymerization processes. Copolymerization of allyl esters, such as DAA, with vinyl acetate has been reported to occur at elevated temperatures. chem960.com While the insertion copolymerization of diallyl ether with ethylene has shown notable success in terms of monomer incorporation, the general copolymerization of polar allyl monomers with ethylene has historically faced limitations, often resulting in lower catalytic activities and reduced allyl monomer incorporation due to phenomena like the formation of stable π-allyl radicals. thegoodscentscompany.com DAA is also utilized as a crosslinking monomer in suspension polymerization processes for water-soluble monomers. nih.govnih.gov
Acyclic Diene Metathesis (ADMET) Polymerization of DAA
Acyclic Diene Metathesis (ADMET) polymerization represents another important pathway for DAA, enabling the synthesis of unsaturated polymers. This process typically employs ruthenium-based metathesis catalysts, such as the UNC catalyst. sigmaaldrich.comalfa-chemistry.comuni.lu Studies involving DAA, along with other diallyl esters like diallyl succinate (B1194679) (DAS), diallyl terephthalate (B1205515) (DAT), and diallyl carbonate (DAC), have demonstrated high monomer conversion in ADMET polymerization. sigmaaldrich.comalfa-chemistry.com However, the initial ADMET polymerization of these diallyl esters often yields oligomers with relatively low molecular weights, typically ranging from 0.5 to 2.2 kDa. sigmaaldrich.comalfa-chemistry.com These oligomers can subsequently be used in Ring-Opening Insertion Metathesis Polymerization (ROIMP) with monomers like cyclopentene (B43876) (CP) to produce longer-chain polypentenamer dyads, which can then be further modified, for example, through hydrogenation to yield saturated hydrocarbon polymers. sigmaaldrich.comalfa-chemistry.com
Table 2: Kinetic Study of Radical Cyclopolymerization of Diallyl Esters (60°C)
| Compound | Cyclization Constant (Kc) | Activation Energy (kcal/mol) | Residual Unsaturation |
| Diallyl oxalate | 3.6 | 21.1 | Low |
| Diallyl malonate | 3.2 | 24.2 | Moderate |
| This compound | 2.5 | 22.0 | Moderate |
Crosslinking Phenomena in DAA-Containing Systems
This compound is widely recognized and primarily utilized as a crosslinking comonomer in the synthesis of polymers. nih.gov Its incorporation is fundamental to the formation of thermosetting resins and elastomers, where it significantly contributes to the development of robust polymer networks. nih.gov The presence of two reactive allyl groups within the DAA molecule is key to its role in crosslinking. nih.gov DAA undergoes radical cyclopolymerization, a process that inherently leads to the formation of crosslinked networks. nih.gov
Mechanisms of Crosslink Formation
The formation of crosslinks in DAA-containing systems is primarily driven by the chemical reactivity of its allyl groups through free radical polymerization. nih.gov This process initiates the formation of polymer networks. nih.gov In thiol-ene systems, the crosslinking mechanism involves a two-step radical process: initially, a thiyl radical adds to the alkene (ene) group of DAA (propagation), followed by a chain transfer reaction where the resulting carbon-centered radical abstracts a hydrogen atom from a thiol, regenerating a thiyl radical. uni.lu This sequential propagation and chain transfer mechanism leads to the formation of crosslinked poly(thioether) networks, which can be confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. chem960.com The density of these crosslinks, a critical structural characteristic, can be influenced by factors such as the concentration of crosslinking monomers used in the synthesis. uni.luthegoodscentscompany.com While discussed for diepoxide crosslinkers in cationic polymerization, the general concept of intramolecular and intermolecular chain transfer reactions contributing to the formation of loop and crosslink structures is also relevant to understanding network formation in various DAA-containing systems. jkchemical.com
Applications of Diallyl Adipate in Advanced Materials Science
Polymer Modification and Enhancement
DAA's chemical structure allows it to be incorporated into various polymer systems, leading to improvements in their thermal, electrical, and mechanical characteristics, as well as their processing properties.
Improvement of Heat Resistance in Polymeric Materials
Diallyl adipate (B1204190) contributes to the enhancement of heat resistance in polymeric materials. Specifically, it has been shown to improve the heat resistance of aromatic polyamide films. The crosslinking capabilities of DAA, facilitated by its allyl groups, are fundamental to this improvement. In general, the introduction of crosslinking agents can significantly enhance the thermal stability of polymers by forming a more rigid network that resists deformation at elevated temperatures. mdpi.comgoogle.com
Enhancement of Dielectric Properties in Films
The incorporation of Diallyl adipate can lead to an enhancement of dielectric properties in polymer films. Research indicates that DAA is effective in improving the dielectric characteristics of aromatic polyamide films. Dielectric properties, such as permittivity (ε') and loss factor (ε''), are critical electrical characteristics that describe a material's ability to store and transfer electric charge, respectively. tainstruments.com These properties are vital for applications requiring electrical insulation and stability.
Plasticization in Polymer Systems (e.g., Polylactic Acid Dispersions)
This compound serves as an effective plasticizer in various polymer systems, notably in aqueous dispersions of polylactic acid (PLA). Its use in PLA dispersions leads to improved film transparency and enhanced flexibility. google.comwipo.int The addition of DAA allows for the formation of transparent films from PLA-containing aqueous dispersions at room temperature. google.comwipo.int
The proportion of DAA as a plasticizer in polylactic acid-containing aqueous dispersions can vary, with studies indicating that a transparent film can be formed at room temperature. For instance, plasticizer amounts can range from 3 to 40 parts by weight per 100 parts of polylactic acid. google.com Adipate plasticizers, including DAA, are generally recognized for their ability to significantly improve the flexibility of materials at low temperatures due to their linear molecular structure, which also results in lower viscosity compared to some other plasticizers. wsdchemical.comexxonmobilchemical.commdpi.com
Table 1: Example Plasticizer Proportions in Polylactic Acid Dispersions
| Component | Proportion (parts by weight) |
| Polylactic Acid (PLA) | 100 |
| This compound (Plasticizer) | 3 to 40 (preferably ≤ 30) google.com |
Application in Coatings and Inks
This compound finds application in the formulation of coatings and inks. It is specifically utilized in the preparation of modified wax micropowders through irradiation crosslinking technology for use in coating inks. chemicalbook.com These modified materials exhibit improved performance characteristics, including enhanced adhesion, increased durability, and better resistance to environmental factors. solubilityofthings.com DAA's inherent ability to undergo polymerization reactions makes it a valuable component for developing innovative material solutions in these sectors. ontosight.aisolubilityofthings.com
Development of High-Performance Polymers
DAA is a key monomer in the synthesis of high-performance polymers, where its crosslinking ability is leveraged to create materials with superior mechanical attributes.
Synthesis of Novel Crosslinked Polymers with Superior Mechanical Properties
This compound acts as a monomer in the synthesis of various polymers and copolymers. ontosight.ai The presence of allyl groups within its molecular structure facilitates crosslinking reactions, which are instrumental in enhancing the mechanical properties of the resulting polymeric materials. ontosight.aigoogle.com
Research has demonstrated the successful use of DAA in synthesizing novel crosslinked polymers that exhibit superior mechanical properties when compared to traditional, uncrosslinked polymers. The incorporation of DAA in these syntheses has led to materials with enhanced thermal stability and increased flexibility. Furthermore, DAA has been identified as a modifier in free-radical catalyzed crosslinking processes for polymers such as atactic polypropylene (B1209903) and atactic ethylene-propylene copolymers, contributing to an increase in their tensile strength and modulus. google.com This ability to form robust, crosslinked networks underscores DAA's importance in the development of advanced polymeric materials with improved performance characteristics.
Diallyl Adipate in Biomedical Research and Biological Activities
Pharmacological Properties of DAA
Specific detailed pharmacological properties of Diallyl adipate (B1204190) are not widely reported in the available scientific literature. General mentions of its biological activity often appear in broader discussions of diallyl compounds, where more specific data is typically attributed to sulfur-containing diallyl derivatives.
The potential of diallyl adipate in preventing oxidative stress-related diseases is inferred from its general classification as a compound with potential antioxidant properties. However, concrete research findings or detailed studies demonstrating its efficacy in preventing such diseases, or its specific contribution to cellular health by mitigating oxidative damage, are not extensively reported in the provided scientific literature. Studies on the prevention of oxidative stress-induced damage often focus on other compounds or broader dietary interventions mdpi.comnih.govenghusen.dk.
Antioxidant Activity and Mechanisms
Cytotoxicity and Anticancer Research
Investigations into the cytotoxic effects of this compound on cancer cell lines are not widely detailed in the available scientific literature. While the broader category of "diallyl compounds" has shown promise in anticancer research, specific findings for this compound are scarce.
Specific research findings detailing the induction of apoptosis by this compound in various cancer cell lines, including the precise mechanisms involved (e.g., specific molecular pathways, changes in protein expression, or cell cycle arrest phases), are not extensively documented in the provided search results. Most studies discussing apoptosis induction by diallyl compounds refer to diallyl disulfide (DADS) or diallyl trisulfide (DATS) imrpress.comnih.govacs.orgmuseu-goeldi.bracs.orgresearchgate.netfrontiersin.orgsemanticscholar.orggoogle.comacs.org.
Induction of Apoptosis in Cancer Cell Lines
Antimicrobial Efficacy Studies of DAA
Specific and detailed antimicrobial efficacy studies of this compound against various microbial strains, along with their proposed mechanisms of action, are not extensively reported in the accessible scientific literature. While some diallyl compounds, particularly those derived from garlic, exhibit significant antimicrobial properties chemicalbull.comnih.govmuseu-goeldi.bracs.orgresearchgate.netnih.govmdpi.comfrontiersin.orgmdpi.com, direct evidence for this compound is limited.
Environmental Fate and Ecotoxicological Considerations of Diallyl Adipate
Environmental Distribution and Partitioning
The environmental behavior of diallyl adipate (B1204190), like other adipate esters, involves its distribution and partitioning across various environmental compartments, including air, water, and soil. Factors such as its physical-chemical properties dictate its mobility and persistence in the environment.
Gas and Particle Phase Partitioning
Diallyl adipate is characterized as insoluble in water but miscible with oxygenated solvents. amerigoscientific.com Its boiling point is reported around 140°C at 0.53 kPa or 149°C at 9 mmHg, and its density is 1.02 kg/l at 20°C. amerigoscientific.comtcichemicals.com For semi-volatile organic compounds (SVOCs) like adipates, partitioning between the gas and particle phases in the atmosphere is a significant environmental process. Studies on related adipates, such as diisobutyl adipate (DIBA) and di(2-ethylhexyl) adipate (DEHA), indicate that they partition into both gas and particle phases, particularly in indoor environments.
The distribution of SVOCs in the indoor environment, including air, airborne particles, and settled house dust, is influenced by their physical and chemical properties. osti.govresearchgate.netnih.gov Calculated gas/particle partition coefficients (Kₚ) and fractions can exhibit wide variations due to uncertainties in predicted vapor pressures (p₀) and octanol-air partitioning coefficients (Kₒₐ). osti.govresearchgate.netnih.gov Reliable experimental vapor pressures are often unavailable for many of these compounds, leading to reliance on estimates. osti.govresearchgate.netnih.gov Substances with higher octanol/water partition coefficients (log Pow) tend to adsorb more readily to organic matter in soils or sediments due to their lower affinity for water. diva-portal.org
Long-Term Environmental Data Gaps
Despite the increasing use of adipates as alternatives to phthalates, there is a notable scarcity of long-term environmental data specifically for this compound. This data gap extends to other plasticizers, where the absence of comprehensive research on degradation and fragmentation in various environmental matrices, such as compost or soil, raises concerns about their potential long-term environmental risks. pce.parliament.nz This highlights a critical need for further studies to understand the complete environmental fate and behavior of DAA over extended periods.
Degradation Pathways in Environmental Systems
The degradation of chemical compounds in environmental systems is crucial for understanding their persistence and potential impact. For this compound, as an organic ester, various abiotic and biotic pathways can contribute to its breakdown.
Advanced Oxidation Processes (AOPs) for DAA Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment methods that generate highly reactive oxidizing species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. researchgate.netkirj.eenih.govmdpi.com These processes are effective in breaking down toxic and recalcitrant compounds into less harmful or more biodegradable substances. researchgate.netmdpi.comaops-school.com While specific studies on this compound degradation by AOPs are limited in the provided search results, research on structurally similar compounds like Diallyl Phthalate (B1215562) (DAP) provides valuable insights into potential degradation mechanisms. mdpi.comdntb.gov.uasemanticscholar.org
Fenton Oxidation: Mechanisms and Kinetics
Fenton oxidation is a widely utilized AOP that involves the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in an acidic medium. mdpi.comsemanticscholar.orgsapub.orgmedcraveonline.com This reaction catalytically produces highly reactive hydroxyl radicals (•OH), which are potent oxidants capable of degrading a wide range of organic pollutants. researchgate.netmdpi.comsemanticscholar.orgsapub.orgmedcraveonline.com The primary reaction in the Fenton process is:
Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻ semanticscholar.org
Studies on the Fenton oxidation of Diallyl Phthalate (DAP), a diallyl ester similar to DAA, demonstrate the effectiveness of this process. Optimal conditions for DAP degradation by Fenton oxidation were found to be an initial pH of 3.2, with hydrogen peroxide and ferrous ion concentrations of 1000 mg/L and 50 mg/L, respectively. mdpi.comsemanticscholar.org Under these conditions, more than 95% of the Total Organic Carbon (TOC) was removed after 300 minutes of Fenton oxidation. mdpi.comsemanticscholar.org
The degradation yield of DAP was observed to be significantly dependent on the H₂O₂ dose and Fe²⁺ concentration, with increasing pH leading to decreased removal efficiency. semanticscholar.org
Table 1: Optimized Parameters and Degradation Efficiency for Diallyl Phthalate (DAP) Fenton Oxidation
| Parameter | Optimal Value | Effect on Degradation (DAP) | Source |
| Initial pH | 3.2 | Highest degradation yield; increasing pH decreases removal. | semanticscholar.org |
| H₂O₂ Dose | 1000 mg/L (for 100 mg/L DAP) | Increased degradation yield with increasing dose. | semanticscholar.org |
| Fe²⁺ Dose | 50 mg/L (for 100 mg/L DAP) | Maximum degradation efficiency at this dose. | semanticscholar.org |
| TOC Removal (300 min) | >95% | High mineralization achieved. | mdpi.comsemanticscholar.org |
Hydroxyl Radical Reactions in DAA Degradation
Hydroxyl radicals (•OH) are highly reactive species with a standard reduction potential of 2.8 V. sapub.org They react with organic pollutants through various mechanisms, including hydrogen abstraction from C-H, N-H, or O-H bonds, and addition to C-C bonds or conjugated aromatic rings. sapub.org
For this compound, the presence of allyl groups (C=C double bonds) and ester linkages makes it susceptible to attack by hydroxyl radicals. In the degradation of Diallyl Phthalate (DAP) by Fenton oxidation, hydroxyl radicals initiate the reaction by attacking the carbonyl group of the benzene (B151609) ring, leading to the formation of intermediates such as phthalic acid and allyl alcohol. mdpi.com A rate constant of 7.26 x 10⁹ M⁻¹ s⁻¹ was determined for the reaction between DAP and hydroxyl radicals using a competition kinetics method. mdpi.comsemanticscholar.org
The diallyl structure is particularly vulnerable to radical attack. For instance, carbonate radicals, which can be derived from hydroxyl radicals in certain buffering systems, primarily initiate lipid peroxidation by abstracting hydrogen from diallyl carbon atoms, demonstrating a very high reaction rate. mdpi.com This suggests that similar hydrogen abstraction and addition reactions would be significant pathways for the degradation of this compound in the presence of hydroxyl radicals. The breakdown products would likely include smaller carboxylic acids and potentially other fragments depending on the specific sites of radical attack on the diallyl and adipate moieties.
Analytical Methodologies for Diallyl Adipate and Its Derivatives
Chromatographic Techniques for DAA Analysis
Chromatographic methods are indispensable for separating, identifying, and quantifying DAA and related compounds within complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used for the quantification of residual monomers, including diallyl adipate (B1204190), typically employing UV detection in the range of 210–230 nm . While specific detailed HPLC parameters for DAA are not extensively detailed in general literature, studies on structurally similar compounds like diallyl phthalate (B1215562) (DAP) illustrate the applicability and methodology. For instance, HPLC with UV detection has been effectively used to quantify DAP and its intermediates during degradation studies, utilizing a Nucleosil C18 analytical column and a mobile phase consisting of formic acid aqueous solution and formic acid in acetonitrile (B52724) semanticscholar.orgdntb.gov.ua. Another method for phthalates, including DAP, involved a reversed-phase ODS-4 C18 column with photodiode array (PAD) detection at 226 nm, demonstrating the versatility of HPLC in analyzing diallyl esters nih.gov. These examples highlight the utility of reversed-phase HPLC for DAA analysis, particularly for purity assessment and monitoring reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the structural confirmation of diallyl adipate and is widely used for analyzing adipates and phthalates in various matrices nih.govoregonstate.edumdpi.comresearchgate.net. This method allows for both separation and identification of components within a sample, making it invaluable for purity assessment and the detection of impurities or degradation products. GC-MS methods often utilize both scan and selected ion monitoring (SIM) modes for comprehensive analysis and enhanced quantification sensitivity oregonstate.edu. For example, GC-MS has been employed for the simultaneous analysis of di-(2-ethylhexyl) adipate (DEHA) and phthalates in human milk samples, demonstrating its capability to detect these compounds at low levels nih.gov. The robust nature of GC-MS, coupled with its ability to provide both qualitative and quantitative data, makes it a preferred choice for the detailed analysis of DAA and its derivatives.
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods for DAA Characterization (e.g., UV, NMR, IR)
Spectroscopic techniques provide crucial information about the molecular structure, functional groups, and electronic properties of DAA.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are standard techniques for the structural confirmation of this compound . NMR is particularly powerful for elucidating the complete molecular structure and confirming the presence of specific functional groups, such as the allyl and ester moieties in DAA. Beyond structural confirmation, NMR spectroscopy is also employed to quantify monomer conversion in polymerization reactions by monitoring the decrease in characteristic monomer peaks over time rsc.orgnih.gov.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to track ester bond hydrolysis in degradation studies of DAA, providing insights into the stability of the compound under various conditions . It is also used for the general characterization of uncured alkyds and polymers, confirming the presence of specific functional groups researchgate.netkingston.ac.uk. In polymerization studies, FTIR is a frequently used technique for determining the degree of conversion by monitoring changes in the absorbance of carbon-carbon double bonds (C=C) nih.govunesp.br.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used for the general characterization of compounds like DAA researchgate.netdss.go.thrsc.org. In the context of DAA analysis, UV detection is commonly coupled with HPLC, where the compound's absorbance in the 210–230 nm range is exploited for quantification .
Methods for Quantifying Monomer Conversion in Polymerization
Quantifying monomer conversion is crucial in polymerization studies to understand reaction kinetics and optimize material properties.
Raman Spectroscopy: This technique has been specifically employed to study the kinetics of thiol-ene polymerization involving this compound (DAA) as the diene. Raman spectroscopy allows for the simultaneous quantification of the conversion of both thiols and enes (like DAA) in the system, enabling the detection of side reactions such as homopolymerization rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a direct method for quantifying monomer conversion by measuring the change in monomer concentration. This is achieved by observing the decrease in the integral values of characteristic monomer peaks in the NMR spectra before and after polymerization .
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is widely used to determine the degree of conversion in polymerization. It quantifies the conversion by monitoring the decrease in the absorbance of the carbon-carbon double bonds (C=C) present in the monomer during the polymerization process nih.govunesp.br.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the degree of conversion of polymers. This technique calculates the energy associated with the residual monomer in the polymerized sample, providing a measure of the extent of reaction unesp.br.
Gel Permeation Chromatography (GPC): For polymers and prepolymers, GPC is used to determine the polydispersity and molecular weight distribution, which are indirect indicators of polymerization progress and monomer incorporation researchgate.net.
Electrical Conductivity: While not specifically detailed for DAA, electrical conductivity has been used to calculate the conversion of diallyldimethylammonium chloride (DADMAC) polymerization in dilute aqueous solutions by measuring changes in conductivity, indicating its potential applicability for certain diallyl monomers koreascience.kr.
Emerging Research Themes and Future Directions for Diallyl Adipate
Integration of DAA in Sustainable Materials Development
The integration of diallyl adipate (B1204190) (DAA) into sustainable materials development represents a significant area of current and future research, driven by its inherent chemical properties and the broader push towards environmentally friendly alternatives. DAA serves as a crucial crosslinking comonomer in the synthesis of polymers and copolymers, which contributes to the formation of thermosetting resins and elastomers . This property is particularly exploited in the production of high-performance polymers used in various applications, including coatings, adhesives, and composite materials .
A key aspect of DAA's sustainability potential lies in its capacity for production from renewable resources, positioning it as a greener alternative to certain conventional chemical compounds solubilityofthings.com. This aligns with ongoing efforts to develop environmentally friendly plasticizers, many of which are based on adipic acid, a primary component of DAA researchgate.net. The chemical structure of dicarboxylates, such as adipates, plays a pivotal role in determining the technological and operational characteristics of the resulting polymer materials researchgate.net.
Furthermore, research is actively exploring bio-based routes for adipic acid production, a direct precursor to DAA, to significantly reduce the environmental impact associated with traditional petrochemical synthesis nih.govrsc.org. Conventional adipic acid manufacturing is known for its unsustainable multi-step process involving aggressive oxidants like concentrated nitric acid and the generation of substantial quantities of the greenhouse gas nitrous oxide researchgate.netnih.gov. Studies indicate that bio-based adipic acid production from feedstocks such as lignin (B12514952) or benzoic acid can lead to a substantial reduction in greenhouse gas emissions, with predictions showing a 62% to 78% decrease in CO₂ equivalent emissions compared to conventional methods rsc.org. This shift towards bio-based precursors directly enhances the sustainability profile of DAA and its derived products.
Advanced Applications in Smart Materials and Responsive Systems
The exploration of diallyl adipate (DAA) in advanced applications, particularly within smart materials and responsive systems, is an emerging research theme. Smart materials are defined by their ability to alter one or more of their properties in a controlled fashion in response to external stimuli such as electric fields, temperature, pressure, or light kreo.netnih.gov. While DAA itself is not typically classified as a smart material, its fundamental role as a monomer that undergoes polymerization and crosslinking reactions makes it a valuable building block for designing and synthesizing responsive polymer networks .
The presence of allyl groups in DAA facilitates these crosslinking reactions, which are essential for enhancing the mechanical properties and structural integrity of resulting materials . This inherent reactivity and ability to form complex polymer architectures are crucial for developing materials with tailored properties, a prerequisite for smart functionality. For instance, the ability to create highly crosslinked or interpenetrating polymer networks using DAA could lead to materials that exhibit specific responses to stimuli, such as changes in shape, mechanical rigidity, or porosity, which are characteristic of smart materials mdpi.com.
Future research could investigate the incorporation of DAA into polymer matrices that are designed to be stimulus-responsive. This might involve copolymerizing DAA with other functional monomers that impart sensitivity to specific environmental cues. For example, DAA's crosslinking capability could be utilized to stabilize hydrogels or other polymeric systems that respond to pH, temperature, or light, thereby enabling their use in areas like sensors, actuators, or self-healing materials kreo.netmdpi.com. The development of such DAA-based responsive systems could contribute to innovations in various fields, including civil engineering for vibration control and structural health monitoring, or in advanced manufacturing for adaptive components atlantis-press.com.
In-depth Mechanistic Studies of DAA Biological Activities
In-depth mechanistic studies of this compound's (DAA) biological activities constitute a growing area of scientific inquiry, driven by preliminary findings suggesting its potential pharmacological properties. Research indicates that DAA exhibits significant antioxidant activity, primarily through the scavenging of reactive oxygen species (ROS), which is crucial for mitigating oxidative stress-related cellular damage . This antioxidant mechanism positions DAA as a compound of interest for further investigation into its role in preventing oxidative stress-induced diseases .
Beyond its antioxidant capacity, studies have demonstrated that DAA can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent . This cytotoxic effect warrants detailed mechanistic investigations to understand the molecular pathways involved in DAA-mediated cell death. Furthermore, DAA has shown antimicrobial activity, indicating its potential utility in combating various microorganisms .
In vivo studies have also provided insights into DAA's biological impact. For instance, research conducted on animal models, specifically mice, revealed improved survival rates in contexts of oxidative stress-induced damage following DAA treatment compared to control groups . The liver was identified as a primary site of action, suggesting potential hepatoprotective effects .
The underlying mechanism of action for DAA's biological activities is closely linked to its chemical reactivity. The allyl groups within the compound are capable of undergoing polymerization and crosslinking reactions, which are initiated by the formation of free radicals . These reactions are fundamental to its material science applications but may also play a role in its biological interactions. Additionally, the ester functional groups in DAA allow for various chemical modifications, which could be explored to modulate or enhance its biological efficacy and specificity .
While specific detailed mechanistic pathways for DAA's biological activities are still being elucidated, the existing findings highlight its multifaceted interactions within biological systems, necessitating further comprehensive studies to fully understand its therapeutic potential.
Development of Novel DAA-Based Drug Delivery Systems
The development of novel this compound (DAA)-based drug delivery systems is an emerging research frontier, capitalizing on DAA's potential biocompatibility and its established role in polymer synthesis. While direct applications of DAA as a drug or in drug delivery systems are still in early stages, its properties make it a promising candidate for constructing advanced delivery platforms.
Research into the biocompatibility of DAA is ongoing, with a view towards its potential applications in the medical field, particularly in the development of biodegradable materials solubilityofthings.com. This is crucial for drug delivery systems, where the carrier material must be well-tolerated by the body and ideally degrade into non-toxic components after fulfilling its function.
This compound's primary utility in this domain stems from its capacity as a monomer in the synthesis of various polymers and copolymers . Novel drug delivery systems (NDDS) frequently utilize polymeric materials, including soluble polymers, microparticles, microcapsules, and vesicles, as carriers to control drug release, enhance stability, improve bioavailability, and target specific sites ijpsjournal.comresearchgate.netijtsrd.comdovepress.com. The ability of DAA to undergo radical cyclopolymerization and form crosslinked networks is a valuable characteristic for designing such polymeric carriers .
Future research could focus on:
Polymer Design: Synthesizing DAA-based polymers or copolymers with tailored degradation rates and mechanical properties suitable for encapsulating and releasing therapeutic agents. This could involve creating biodegradable polymers where DAA is a co-monomer, contributing to the polymer's structure and properties.
Responsive Systems: Integrating DAA into "smart" drug delivery systems. These systems are designed to release drugs in response to specific stimuli (e.g., pH, temperature, light, enzymes) at the target site mdpi.com. DAA's crosslinking ability could be leveraged to create polymeric networks that swell, degrade, or change permeability under specific physiological conditions, thereby controlling drug release.
Nanoparticle and Microparticle Formulations: Exploring the use of DAA-derived polymers in the fabrication of nanoparticles or microparticles for targeted drug delivery. These nanoscale carriers can improve drug solubility, protect drugs from degradation, and facilitate their accumulation in desired tissues or cells researchgate.netdovepress.com.
The ongoing investigations into DAA's biocompatibility and its established role in polymer chemistry lay the groundwork for its future integration into innovative and effective drug delivery platforms.
Comprehensive Life Cycle Assessment of DAA and its Products
For DAA, such an assessment would encompass:
Feedstock Acquisition and Production: This includes the production of its precursors, adipic acid and allyl alcohol. Traditionally, adipic acid is manufactured through an unsustainable petrochemical process that involves concentrated nitric acid and generates significant amounts of nitrous oxide (N₂O), a potent greenhouse gas researchgate.netnih.gov. Emerging research focuses on bio-based production of adipic acid from renewable feedstocks such as lignin, benzoic acid, or other biomass-derived compounds nih.govrsc.org. A comparative LCA of bio-based adipic acid pathways has shown substantial environmental benefits, with predictions of 62% to 78% lower greenhouse gas emissions (CO₂ equivalent) compared to conventional methods rsc.org.
Manufacturing and Processing: This stage would evaluate the energy consumption, emissions, and waste generation during the synthesis of DAA from its precursors and its subsequent polymerization into various materials (e.g., thermosetting resins, elastomers, coatings) .
Use Phase: Assessing the environmental impact during the product's operational life, considering factors like durability, potential for leaching, and maintenance requirements.
End-of-Life Management: This crucial phase would evaluate the environmental implications of disposal, including biodegradability, recyclability, and potential for waste-to-energy conversion. DAA's use is considered more sustainable compared to some other chemical compounds as it can be produced from renewable resources, offering a greener alternative in many applications solubilityofthings.com. The biodegradability of DAA-based materials, especially in the context of developing environmentally friendly plasticizers, is a key consideration researchgate.net.
Key metrics typically assessed in an LCA include cumulative energy demand (CED), cumulative exergy demand (CExD), and greenhouse gas emissions (CO₂ equivalent) nih.gov. For bio-based adipic acid, studies have identified that the bulk of bioprocessing energy intensity is attributed to the hydrogenation reactor, highlighting areas for optimization nih.gov. The environmental profile can be further improved through alternative lignin depolymerization processes and the development of microbial strains tolerant to low pH rsc.org.
A comprehensive LCA of DAA and its products is vital for guiding sustainable innovation, enabling informed decision-making in material selection, and ensuring that the shift towards DAA-based materials genuinely contributes to a reduced environmental footprint throughout their entire life cycle.
Q & A
Q. What are the key physicochemical properties of diallyl adipate, and how do they influence its reactivity in polymerization reactions?
this compound (C₁₂H₁₈O₄) is a colorless liquid with a density of 1.02 kg/L at 20°C and a boiling point of 140°C at 0.53 kPa. Its solubility in oxygenated solvents (e.g., acetone, ether) but insolubility in water makes it suitable for solvent-based crosslinking reactions. These properties are critical for designing polymerization kinetics studies, as the ester groups enable free-radical crosslinking, while the allyl moieties facilitate chain propagation .
Q. What standardized methods are recommended for synthesizing this compound in laboratory settings?
The compound is synthesized via esterification of adipic acid with allyl alcohol, typically catalyzed by acid (e.g., H₂SO₄). A molar ratio of 1:2 (adipic acid:allyl alcohol) is standard, with reaction temperatures maintained at 100–110°C to drive off water and shift equilibrium toward ester formation. Post-synthesis, purification involves vacuum distillation to isolate the ester from unreacted monomers and byproducts .
Q. How should researchers handle this compound to mitigate laboratory hazards?
Safety protocols mandate using NIOSH/EN166-certified face shields, gloves (tested for chemical resistance under EU Regulation 2016/425), and fume hoods. Contaminated gloves must be removed without touching outer surfaces and disposed of per hazardous waste regulations. No specific mutagenic or carcinogenic data exist, but precautionary measures are advised due to limited toxicological studies .
Advanced Research Questions
Q. How can enzymatic catalysis optimize this compound synthesis in solvent-free systems?
Lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) eliminates organic solvents, reducing environmental impact. Response Surface Methodology (RSM) can model variables (enzyme loading, temperature, substrate ratio) to maximize yield. For example, RSM identified optimal conditions for dioleyl adipate synthesis at 50°C, 6% enzyme load, and 1:3 acid:alcohol ratio, achieving >90% conversion .
Q. What analytical techniques are most effective for characterizing this compound purity and degradation products?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (¹H/¹³C NMR) are standard for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection (210–230 nm) quantifies residual monomers. For degradation studies, Fourier-transform infrared spectroscopy (FTIR) tracks ester bond hydrolysis under accelerated aging conditions (e.g., 70°C, 75% humidity) .
Q. How do conflicting data on this compound’s ecological impact inform ecotoxicology study design?
Existing safety sheets report no data on persistence, bioaccumulation, or aquatic toxicity. Researchers must design tiered assessments: (1) OECD 301 biodegradability tests, (2) Daphnia magna acute toxicity assays (EC₅₀), and (3) long-term soil microcosm studies to evaluate metabolite formation. Contradictions in prior results (e.g., IARC’s Group 3 classification for related adipates) necessitate cautious extrapolation .
Q. What experimental strategies address challenges in this compound’s application as a crosslinking comonomer?
Kinetic studies using differential scanning calorimetry (DSC) can quantify crosslinking efficiency by measuring exothermic peaks during free-radical initiation. Challenges like oxygen inhibition are mitigated by inert atmospheres (N₂ purge) or redox initiators (e.g., benzoyl peroxide/N,N-dimethylaniline). For copolymer systems, varying this compound concentrations (5–20 wt%) in poly(methyl methacrylate) matrices reveals optimal mechanical properties via dynamic mechanical analysis (DMA) .
Q. How can computational modeling predict this compound’s reactivity in novel polymer architectures?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in allyl groups to predict reactivity ratios in copolymerization. Molecular dynamics simulations (e.g., using LAMMPS) assess crosslink density effects on glass transition temperature (Tg). Validating these models requires correlating simulated data with experimental rheometry and thermogravimetric analysis (TGA) .
Methodological Notes
- Data Contradictions : Discrepancies in toxicological profiles (e.g., IARC vs. supplier SDS) highlight the need for independent validation studies .
- Experimental Replication : Use NIST-certified reference standards (e.g., 2998-04-1) for calibration to ensure reproducibility .
- Safety Compliance : Adhere to EN 374 glove standards and document all risk assessments under institutional chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
